2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide
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Overview
Description
2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide is an organic compound characterized by its unique structure, which includes a hydroxy group, a methyl group, and an amino group attached to a dimethylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylpropylamine and N,N-dimethylacetamide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-hydroxy-2-methylpropyl)amino]-N,N-dimethylacetamide
- 2-[(3-hydroxy-2-methylpropyl)(ethyl)amino]-N,N-dimethylacetamide
- 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-diethylacetamide
Uniqueness
What sets 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide apart from similar compounds is its specific combination of functional groups, which can confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
2-[(3-hydroxy-2-methylpropyl)-methylamino]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(7-12)5-11(4)6-9(13)10(2)3/h8,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHCWNWWJBPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC(=O)N(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864742-68-6 |
Source
|
Record name | 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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